dioxo-lambda~6~-sulfane CAS No. 51327-27-6](/img/structure/B3032781.png)
[(Anilinocarbonyl)amino](4-nitrophenyl)dioxo-lambda~6~-sulfane
Vue d'ensemble
Description
(Anilinocarbonyl)aminodioxo-lambda~6~-sulfane is a derivative of sulfonamide, which is a class of compounds known for their various biological activities. The molecular structure of a related compound, 4-aminoacetyl-N-p-nitrophenylsulfanilamide, has been determined through X-ray diffraction, indicating the significance of such compounds in crystallography and potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of sulfamide derivatives can involve the reaction of aminoindanes and anilines with chlorosulfonyl isocyanate, followed by hydrogenolysis or deprotection reactions to yield novel sulfamides . This method demonstrates the versatility in synthesizing sulfonamide derivatives, which could be applied to the synthesis of (Anilinocarbonyl)aminodioxo-lambda~6~-sulfane.
Molecular Structure Analysis
The crystal and molecular structure of a sulfonamide derivative was determined using X-ray diffraction, which showed that the compound crystallized in the monoclinic space group P21/c. The molecular packing was found to be stabilized by N-H…O hydrogen bonds, which is a common feature that can influence the stability and properties of such compounds .
Chemical Reactions Analysis
Sulfonamide derivatives can exhibit various chemical reactions due to their functional groups. For instance, sulfamides have been shown to inhibit human carbonic anhydrase isoenzymes competitively, which is a reaction that is crucial for understanding their potential as therapeutic agents . The inhibitory properties of these compounds are significant and can be measured using substrates like 4-nitrophenyl acetate.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For example, the presence of N-H…O hydrogen bonds can affect the compound's solubility and stability. Additionally, the introduction of sulfur moieties such as sulfanyl, sulfinyl, and sulfonyl groups can significantly enhance the insecticidal activity of related compounds, indicating that these properties are crucial for the development of new insecticides .
Applications De Recherche Scientifique
1. Peptide Synthesis
Ramage et al. (1999) investigated 2-(4-Nitrophenyl)sulfonylethoxycarbonyl (Nsc) as a base-labile N(alpha)-protecting group for amino acids in solid-phase peptide synthesis (SPPS). This group, similar in structure to the compound , exhibited moderate UV absorption, allowing for real-time monitoring of the deprotection process in peptide synthesis. This method helped decrease the rearrangement of X-Asp, a common issue in SPPS (Ramage et al., 1999).
2. Inhibition Studies
Akbaba et al. (2014) conducted a study where various aniline derivatives, structurally related to the query compound, were synthesized and tested for their inhibitory effects on human carbonic anhydrase. These compounds showed effective inhibition of carbonic anhydrase isoenzymes, suggesting potential pharmaceutical applications (Akbaba et al., 2014).
3. Synthesis of Novel Compounds
Rahman et al. (2005) synthesized novel compounds using a process involving anilines, which are structurally related to the queried compound. This study focused on creating new molecular structures that could have varied applications, including potential medicinal uses (Rahman et al., 2005).
4. Corrosion Inhibition
Ehsani et al. (2014) investigated the use of a compound similar to the query, 1-(4-nitrophenyl)-5-amino-1H-tetrazole, as an inhibitor for the corrosion of stainless steel in acidic environments. This research has implications for industrial applications where corrosion resistance is crucial (Ehsani et al., 2014).
5. Material Science
Tapaswi et al. (2015) synthesized benzidines substituted with thiophenyl groups, which are structurally related to the compound of interest. These materials were used to create transparent polyimides with high refractive indices, demonstrating the potential application in advanced material sciences (Tapaswi et al., 2015).
6. Catalysis and Reaction Mechanisms
Deady and Finlayson (1980) explored the aminolysis of p-nitrophenyl acetate by aminopyridines in different solvents. This study, involving compounds similar to the queried chemical, provided insights into catalytic mechanisms and the effects of solvents on these reactions (Deady & Finlayson, 1980).
Mécanisme D'action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (Anilinocarbonyl)aminodioxo-lambda~6~-sulfane . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets.
Propriétés
IUPAC Name |
1-(4-nitrophenyl)sulfonyl-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5S/c17-13(14-10-4-2-1-3-5-10)15-22(20,21)12-8-6-11(7-9-12)16(18)19/h1-9H,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVMLALNRDJPQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20965607 | |
| Record name | N-(4-Nitrobenzene-1-sulfonyl)-N'-phenylcarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20965607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Anilinocarbonyl)amino](4-nitrophenyl)dioxo-lambda~6~-sulfane | |
CAS RN |
51327-27-6 | |
| Record name | NSC112092 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112092 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Nitrobenzene-1-sulfonyl)-N'-phenylcarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20965607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



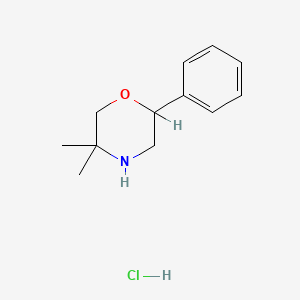
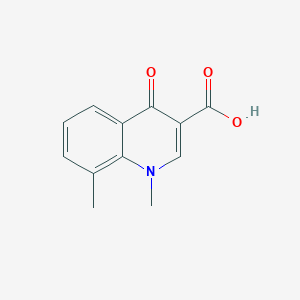
![3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one](/img/structure/B3032701.png)


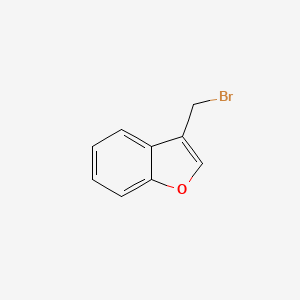

![N-[(4-Chlorophenyl)acetyl]glycine](/img/structure/B3032710.png)
![(3aS,4S,6R,6aR)-4-(Iodomethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B3032713.png)
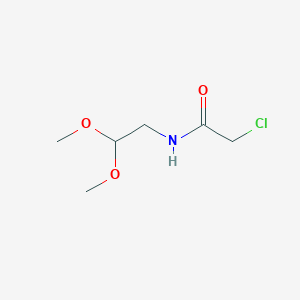
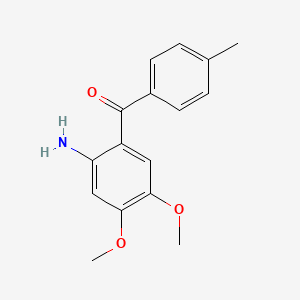
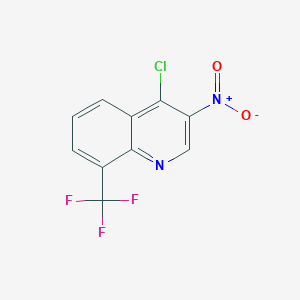
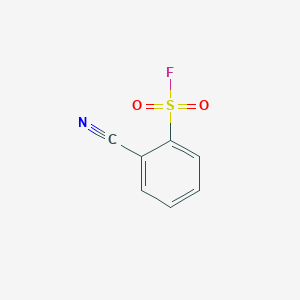
![3-[[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]-2-(2,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B3032721.png)